hexidium iodide

Übersicht

Beschreibung

- Es gehört zur Kategorie der fluoreszierenden Nukleinsäure-Farbstoffe .

- HI weist eine moderate Lipophilie auf und durchdringt die Membranen von Säugetierzellen.

- Bemerkenswerterweise färbt es fast alle grampositiven Bakterien selektiv, wenn es einer Umgebung ausgesetzt ist, die diese Bakterien enthält .

Hexidiumbromid:

Herstellungsmethoden

- Die Synthese von Hexidiumbromid beinhaltet chemische Reaktionen, um die endgültige Verbindung zu erhalten.

- Leider sind bestimmte Synthesemethoden und Reaktionsbedingungen in der Literatur nicht umfassend dokumentiert.

- Die industrielle Produktion erfolgt wahrscheinlich in großem Maßstab unter Verwendung etablierter Protokolle.

Vorbereitungsmethoden

- The synthetic route for Hexidium iodide involves chemical reactions to obtain the final compound.

- Unfortunately, specific synthetic methods and reaction conditions are not widely documented in the literature.

- industrial production likely involves large-scale synthesis using established protocols.

Analyse Chemischer Reaktionen

- Hexidiumbromid wird hauptsächlich als Nukleinsäure-Farbstoff verwendet.

- Nach Bindung an DNA emittiert es Fluoreszenz mit maximalen Anregungs-/Emissionswellenlängen von etwa 518/600 nm .

- In eukaryotischen Zellen werden sowohl das Zytoplasma als auch der Zellkern von Hexidiumbromid gefärbt.

- Beachten Sie, dass Mitochondrien und Nukleoli ebenfalls gefärbt sein können.

- Häufige Reagenzien für die Färbung sind DMSO als Lösungsmittel .

Wissenschaftliche Forschungsanwendungen

Fluorescent Gram Staining

Hexidium iodide is primarily utilized for differentiating between Gram-positive and Gram-negative bacteria. It selectively penetrates Gram-positive organisms, allowing for effective visualization under fluorescence microscopy.

Case Study: Dual Staining Method

A study demonstrated the effectiveness of this compound combined with SYTO 13 for Gram staining unfixed organisms. In this method:

- This compound stains Gram-positive bacteria red-orange.

- SYTO 13 stains both Gram-positive and Gram-negative bacteria green.

This dual staining technique allows researchers to accurately assess the Gram status of various bacterial strains, including those that are traditionally difficult to classify due to their variable staining properties. The method correctly identified the Gram status of 45 clinically relevant strains, showcasing its reliability in microbiological diagnostics .

Wastewater Treatment Analysis

This compound has been employed in studies assessing bacterial populations in wastewater treatment facilities. Its ability to differentiate between bacterial types aids in understanding microbial dynamics within these environments.

Data Table: Bacterial Activity Levels

| Treatment Plant | Gram-Positive Activity (%) | Gram-Negative Activity (%) |

|---|---|---|

| Plant A | 1.5 | 16 |

| Plant B | 2.0 | 14 |

In a study involving two wastewater treatment plants, this compound facilitated the analysis of active bacterial populations, revealing significant proportions of both Gram-positive and Gram-negative organisms. The findings indicated that levels of highly active organisms varied significantly across different treatment stages, emphasizing the dye's utility in environmental microbiology .

Cell Viability and Cytotoxicity Assays

This compound is also used in cell viability assays due to its ability to penetrate living cells while selectively staining nucleic acids. This property makes it a valuable tool for assessing cell health and cytotoxicity.

Application: Viability Testing

In viability assays:

- Cells that take up this compound are considered non-viable as the dye binds to DNA.

- Viable cells remain unstained or exhibit minimal fluorescence.

This application is crucial in various fields, including pharmacology and toxicology, where understanding cell viability is essential for evaluating drug effects .

Biofilm Studies

Research involving biofilms has also leveraged this compound's properties. It aids in visualizing and differentiating bacterial species within complex biofilm structures.

Case Study: Co-Culture Biofilms

In a study examining biofilm interactions:

- Staphylococcus aureus was stained with this compound.

- The results highlighted distinct patterns of bacterial distribution within the biofilm matrix.

This application underscores this compound's role in advancing our understanding of microbial ecology and interactions within biofilms .

Wirkmechanismus

- Hexidium iodide’s mechanism of action involves binding to DNA.

- Once bound, it emits fluorescence, making it useful for visualizing DNA in cells.

- The exact molecular targets and pathways involved remain an area of ongoing research.

Vergleich Mit ähnlichen Verbindungen

- Hexidiumbromid zeichnet sich durch seine selektive Färbung von grampositiven Bakterien aus.

- Zu den ähnlichen Verbindungen gehören:

- Andere fluoreszierende Farbstoffe wie 7-AAD , Acridinorange und Äthidiumbromid-Homodimere .

Äthidiumbromid (EtBr): Ein weiteres DNA-interkalierendes Mittel, das häufig in Laboren verwendet wird.

Propidiumiodid (PI): Ähnlich wie Hexidiumbromid, aber mit unterschiedlichen Substituenten.

Biologische Aktivität

Hexidium iodide (HI) is a fluorescent nucleic acid-binding dye primarily used for assessing bacterial viability and Gram status. Its unique properties allow it to selectively stain Gram-positive bacteria while being impermeable to most Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanisms, applications in microbiology, and relevant case studies.

This compound operates through a mechanism that involves binding to nucleic acids within bacterial cells. The dye exhibits excitation and emission maxima at approximately 518 nm and 600 nm, respectively, when bound to DNA. This property enables it to differentiate between Gram-positive and Gram-negative bacteria based on their cell wall structures:

- Gram-positive bacteria : HI penetrates and stains these cells, resulting in a red-orange fluorescence.

- Gram-negative bacteria : HI does not penetrate these cells under normal conditions, leading to no fluorescence unless the cells are treated to disrupt their membranes (e.g., using EDTA) .

Applications in Microbiology

This compound is particularly useful in various microbiological applications:

- Fluorescent Gram Staining : HI can be combined with other dyes, such as SYTO 13, to provide a dual staining method. In this approach, Gram-negative organisms fluoresce green due to SYTO 13, while Gram-positive organisms fluoresce red-orange due to HI .

- Flow Cytometry : HI is employed in flow cytometric analysis for rapid assessment of bacterial populations in environmental samples, such as wastewater. It allows researchers to evaluate the proportions of active Gram-positive and Gram-negative organisms efficiently .

- Viability Assessment : The dye's ability to selectively stain live cells makes it a valuable tool for assessing bacterial viability in mixed populations .

Study 1: Wastewater Treatment Analysis

A study conducted on wastewater treatment plants utilized this compound to assess the relative proportions of Gram-positive and Gram-negative bacteria. The results indicated that:

- The levels of highly active organisms ranged from 1.5% in activated sludge flocs to 16% in the activated sludge fluid.

- The use of HI staining correlated well with traditional microscopy methods, showing no significant differences in the identification of bacterial populations .

| Sample Type | Active Organisms (%) | Gram-positive (%) | Method Used |

|---|---|---|---|

| Activated Sludge Flocs | 1.5 | < 10 | HI Staining + Microscopy |

| Activated Sludge Fluid | 16 | 8.0 - 9.5 | HI Staining + Flow Cytometry |

Study 2: Clinical Relevance

In clinical microbiology, this compound has been tested against various strains of bacteria. A study demonstrated that HI could accurately predict the Gram status of 45 clinically relevant strains, including those known for variability in staining results . This capability is crucial for rapid diagnostics and treatment decisions.

Eigenschaften

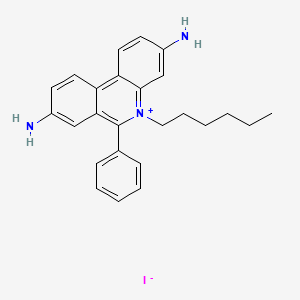

IUPAC Name |

5-hexyl-6-phenylphenanthridin-5-ium-3,8-diamine;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3.HI/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJYWPMRSOUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60782355 | |

| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211566-66-4 | |

| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.